molecular formula C23H22N2O5S B2579960 5-((2-(Furan-2-carbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)amino)-5-oxo-3-(thiophen-2-yl)pentanoic acid CAS No. 1428379-85-4

5-((2-(Furan-2-carbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)amino)-5-oxo-3-(thiophen-2-yl)pentanoic acid

Cat. No. B2579960
CAS RN: 1428379-85-4
M. Wt: 438.5
InChI Key: SFAUDFATKXXISN-UHFFFAOYSA-N
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Description

5-((2-(Furan-2-carbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)amino)-5-oxo-3-(thiophen-2-yl)pentanoic acid is a useful research compound. Its molecular formula is C23H22N2O5S and its molecular weight is 438.5. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Reactivity : The synthesis and chemical reactivity of compounds related to 5-((2-(Furan-2-carbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)amino)-5-oxo-3-(thiophen-2-yl)pentanoic acid have been explored in various studies. For example, Kandinska, Kozekov, and Palamareva (2006) detailed the synthesis of new tetrahydroisoquinolinones, incorporating pharmacological interest fragments and pharmacophoric substituents through the reaction of homophthalic anhydride and N-(furan-2-yl-methylidene)-benzylamine, yielding mixtures of tetrahydroisoquinoline carboxylic acids and other by-products Kandinska et al., 2006. Similarly, the ozonolysis of furans, including 2-substituted variants, has been examined by Roydhouse et al. (2013), demonstrating the production of various carboxylic acids, highlighting the potential chemical transformations of furan-containing compounds Roydhouse et al., 2013.

Cycloaddition Reactions : Padwa et al. (1997) investigated the Diels−Alder cycloaddition of 5-amino-2-furancarboxylic acid methyl ester with dienophiles, leading to polysubstituted anilines, showcasing the high regioselectivity and potential for creating diverse substituted anilines from furan derivatives Padwa et al., 1997.

Structural Studies and Derivatives : Further structural and synthetic studies have been conducted on related furan and tetrahydroisoquinoline derivatives, exploring their potential in medicinal chemistry and materials science. For example, Borisova et al. (2016) detailed the crystal structures of furan-2-yl and thiophen-2-yl containing pyrazolyl derivatives, providing insights into their stereochemistry and potential reactivity Borisova et al., 2016.

properties

IUPAC Name

5-[[2-(furan-2-carbonyl)-3,4-dihydro-1H-isoquinolin-7-yl]amino]-5-oxo-3-thiophen-2-ylpentanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H22N2O5S/c26-21(12-16(13-22(27)28)20-4-2-10-31-20)24-18-6-5-15-7-8-25(14-17(15)11-18)23(29)19-3-1-9-30-19/h1-6,9-11,16H,7-8,12-14H2,(H,24,26)(H,27,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SFAUDFATKXXISN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC2=C1C=CC(=C2)NC(=O)CC(CC(=O)O)C3=CC=CS3)C(=O)C4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H22N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

438.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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